molecular formula C11H14BrN B13047708 (R)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13047708
M. Wt: 240.14 g/mol
InChI Key: KZHWVUXPBOOSIZ-LLVKDONJSA-N
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Description

®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an amine group at the 1st position on the tetrahydronaphthalene ring. It is a chiral molecule, with the ®-configuration indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:

    Methylation: The methyl group can be introduced at the 5th position through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene ring can be carried out using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Industrial Production Methods

Industrial production of ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: Formation of 7-substituted derivatives such as 7-hydroxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its chiral nature makes it valuable for investigating enantioselective processes and the role of chirality in biological systems.

Medicine

In medicinal chemistry, ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may serve as a precursor for the development of pharmaceutical agents. Its structural features can be modified to enhance biological activity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it a versatile intermediate for various applications.

Mechanism of Action

The mechanism of action of ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, while the bromine atom and methyl group contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with the opposite configuration.

    7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group at the 5th position.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom at the 7th position.

Uniqueness

®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of functional groups and chiral configuration. This uniqueness allows for distinct reactivity and interactions compared to its similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1R)-7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

KZHWVUXPBOOSIZ-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC2=C1CCC[C@H]2N)Br

Canonical SMILES

CC1=CC(=CC2=C1CCCC2N)Br

Origin of Product

United States

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